5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are known for their diverse biological activities. This compound has been studied for its potential antineoplastic properties and its ability to inhibit ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone typically involves the reaction of 5-ethoxycarbonyloxy-1-formylisoquinoline with thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of 5-ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone involves the inhibition of ribonucleoside diphosphate reductase. This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound interferes with DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone
- 5-Phenoxycarbonyloxy-2-formylpyridine thiosemicarbazone
- 1-Formylisoquinoline thiosemicarbazone
Uniqueness
5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone is unique due to its specific substitution pattern, which enhances its ability to inhibit ribonucleoside diphosphate reductase more effectively than some of its analogs. This makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
CAS-Nummer |
40069-45-2 |
---|---|
Molekularformel |
C14H14N4O3S |
Molekulargewicht |
318.35 g/mol |
IUPAC-Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-5-yl] ethyl carbonate |
InChI |
InChI=1S/C14H14N4O3S/c1-2-20-14(19)21-12-5-3-4-9-10(12)6-7-16-11(9)8-17-18-13(15)22/h3-8H,2H2,1H3,(H3,15,18,22)/b17-8+ |
InChI-Schlüssel |
XIMGQUIUQZZVMB-CAOOACKPSA-N |
Isomerische SMILES |
CCOC(=O)OC1=CC=CC2=C1C=CN=C2/C=N/NC(=S)N |
Kanonische SMILES |
CCOC(=O)OC1=CC=CC2=C1C=CN=C2C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.